molecular formula C12H22O3 B13995435 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid CAS No. 5445-39-6

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid

Cat. No.: B13995435
CAS No.: 5445-39-6
M. Wt: 214.30 g/mol
InChI Key: IVFRQLCTNLNXCF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid typically involves the reaction of heptanal with a suitable reagent to form the oxirane ring. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the alkene precursor . The reaction conditions generally require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the oxirane ring.

Industrial Production Methods

Industrial production of 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of reagents and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The compound can interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

    2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid: shares similarities with other oxirane-containing compounds, such as:

Uniqueness

The uniqueness of 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the heptyl group and the carboxylic acid functionality provides distinct chemical properties compared to other oxirane derivatives .

Properties

CAS No.

5445-39-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2-heptyl-3,3-dimethyloxirane-2-carboxylic acid

InChI

InChI=1S/C12H22O3/c1-4-5-6-7-8-9-12(10(13)14)11(2,3)15-12/h4-9H2,1-3H3,(H,13,14)

InChI Key

IVFRQLCTNLNXCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C(O1)(C)C)C(=O)O

Origin of Product

United States

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